
(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is a complex organic compound characterized by the presence of a chloro-substituted benzyl group and a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-chlorobenzyl chloride with 2-methyl-1-trifluoromethylsulfanylmethylbutylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize
Properties
Molecular Formula |
C14H19ClF3NS |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C14H19ClF3NS/c1-3-10(2)13(9-20-14(16,17)18)19-8-11-4-6-12(15)7-5-11/h4-7,10,13,19H,3,8-9H2,1-2H3 |
InChI Key |
MZLMPCCTCWOSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


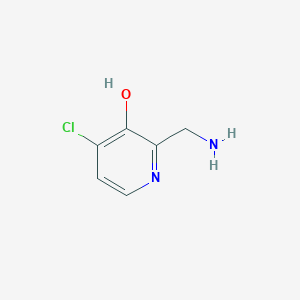
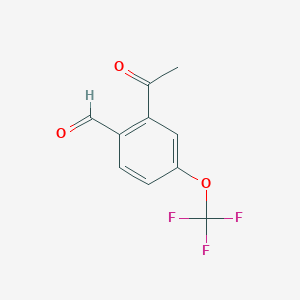
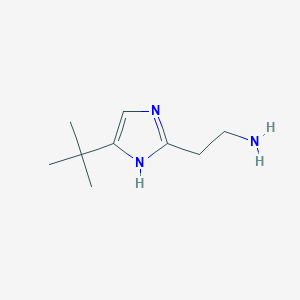
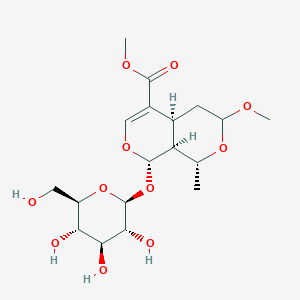
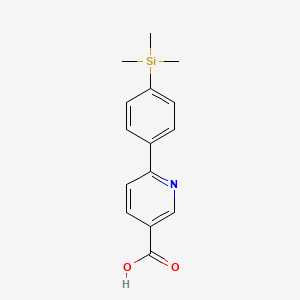
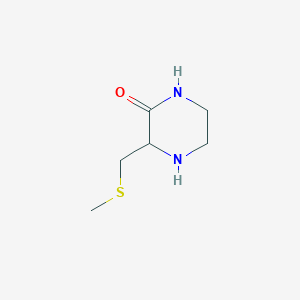
![tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14861550.png)
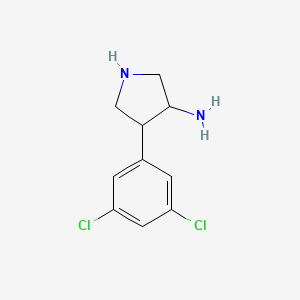
![1-[(2S,5R)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B14861570.png)
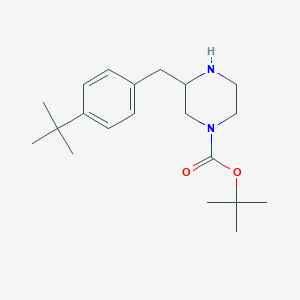
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)
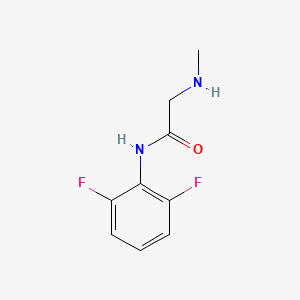
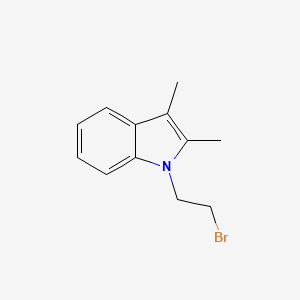
![(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B14861598.png)
